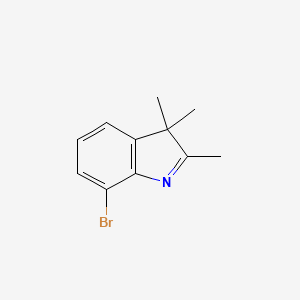

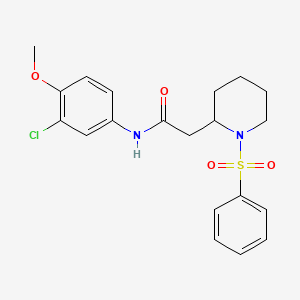

![molecular formula C17H19ClN2O4S B2854734 ethyl 3-[(chloroacetyl)amino]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate CAS No. 929865-77-0](/img/structure/B2854734.png)

ethyl 3-[(chloroacetyl)amino]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “ethyl 3-[(chloroacetyl)amino]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate” is a type of pyrano[4,3-b]pyridine derivative . Pyridine derivatives are used as synthons in the design of new fused heterocyclic systems and they attract much interest from the viewpoint of searching for new biologically active compounds .

Synthesis Analysis

Methods have been developed for the synthesis of novel fused pyrano[4,3-b]pyridine derivatives from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate . Reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines .Molecular Structure Analysis

The molecular formula of the compound is C26H23N3O4S . The calculated percentages of the elements are: Carbon 65.94%, Hydrogen 4.90%, Nitrogen 8.87%, and Sulfur 6.77% .Chemical Reactions Analysis

The starting material was ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate . Ester 1 reacted with concentrated hydrazine hydrate to give 80% of hydrazide 2 . The reaction of 1 with phenyl chloroformate afforded N-phenoxycarbonyl derivative 3 .Physical And Chemical Properties Analysis

The IR spectrum of the hydrazide form of the compound showed absorption bands at 3105, 3303, and 3455 cm –1 due to the NHNH2 group and carbonyl band at 1602 cm –1 . In the 1H NMR spectrum, protons of the hydrazide group resonated at δ 4.40 (NH2) and 8.88 ppm (NH) .Wissenschaftliche Forschungsanwendungen

Synthesis of Water-Soluble Bunte Salts

This compound is utilized in the synthesis of new water-soluble Bunte salts. Bunte salts are known for their utility in introducing sulfur-containing fragments into molecules. They are water-soluble even with lipophilic fragments and have applications in organic synthesis as surrogates of sulfur, in the synthesis of metal nanoparticles, and as complexing agents .

Development of Pharmacophoric Heterocyclic Units

The chloroacetamides derived from this compound react with sodium thiosulfate to afford S-alkylthiosulfates with pharmacophoric heterocyclic units. These units are significant in medicinal chemistry, as they form the core subunit of various biologically active molecules .

Herbicide Antidotes

Functionalized 3-(substituted amino)thieno[2,3-b]pyridines derived from this compound have been prepared and some have shown to be strong herbicide antidotes. This application is particularly important in agricultural chemistry where controlling the effects of herbicides is crucial .

Anticancer and Antitumor Agents

The thieno[2,3-b]pyridine motif, which is present in this compound, is found in a large number of molecules with anticancer and antitumor activities. Derivatives of this compound have been used to create agents that demonstrate diverse biological activities ranging from anticancer to antimicrobial .

Inhibitors of Viral Replication

The compound has been used to synthesize derivatives that act as inhibitors of viral replication, including HIV. This is due to the presence of the 3-aminothieno[2,3-b]pyridine structure, which is a privileged structure in medicinal chemistry .

Modulators of Enzyme Activity

Derivatives of this compound have been reported as modulators of enzyme activity, including ubiquitin C-terminal hydrolase-L1 (UCH-L1) inhibitors, which play a role in regulating protein degradation within cells .

Eigenschaften

IUPAC Name |

ethyl 6-[(2-chloroacetyl)amino]-12,12-dimethyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S/c1-4-23-16(22)14-13(20-12(21)7-18)10-5-9-8-24-17(2,3)6-11(9)19-15(10)25-14/h5H,4,6-8H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLERAZUPABZOAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C3CC(OCC3=C2)(C)C)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(2-chloroacetamido)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

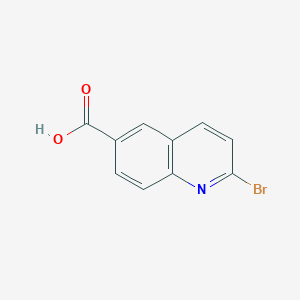

![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2854652.png)

![N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2854653.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2854655.png)

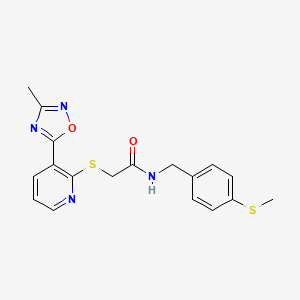

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2854660.png)

![[1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine](/img/structure/B2854662.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2854663.png)

![2-(2-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2854665.png)

![(3Z)-3-[ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2854667.png)